3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRZWKJNCULCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₁ClN₂O₂S₂
- Molecular Weight : 356.8 g/mol
- CAS Number : 899750-28-8
The compound exhibits several biological activities primarily through its interaction with various cellular targets. Notably, it has been shown to act as an ATP-sensitive potassium channel opener, which plays a significant role in insulin secretion and vasorelaxation.
Inhibition of Insulin Release
Studies have indicated that this compound can inhibit insulin release from pancreatic beta cells. This effect is attributed to its action on ATP-sensitive potassium channels, which are crucial for regulating insulin secretion.
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including renal and non-small cell lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anticancer Efficacy
A study evaluating the anticancer activity of related compounds found that derivatives of benzothiadiazine exhibited significant cytotoxicity against human colon cancer cell lines (HCT116). The most active compounds had IC₅₀ values in the low micromolar range (e.g., 4.363 μM), indicating strong potential for further development as anticancer agents .
Cardiovascular Effects
Research has shown that compounds in this class can exhibit vasorelaxant effects. For example, a comparative study on chloro-substituted derivatives revealed that certain analogues effectively promoted vasodilation in isolated smooth muscle tissues. The "6-chloro" derivatives were particularly noted for their potency in this regard .
Biological Activity Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Thiophene Isosteres (Thienothiadiazine Dioxides)
Replacement of the benzene ring in the benzo[e]thiadiazine system with thiophene (e.g., 6-chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) enhances activity as AMPA receptor potentiators. For instance, compound 24 (a thienothiadiazine dioxide) demonstrated cognitive enhancement in mice at 0.3 mg/kg orally, suggesting improved blood-brain barrier penetration compared to benzothiadiazines .
Pyridine- and Quinoline-Fused Analogues
Pyridothiadiazine dioxides (e.g., 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) exhibit selectivity for pancreatic K(ATP) channels over vascular tissues, making them promising antidiabetic agents. The pyridine ring reduces steric hindrance, favoring interactions with ion channels .
Substituent Effects
3-Position Modifications
- This contrasts with IDRA-21 (7-chloro-3-methyl-benzo[e]thiadiazine 1,1-dioxide), where a methyl group at the 3-position confers AMPA receptor modulation but may limit bioavailability .
- Allyl and Cyclopropyl Groups: Allyl-substituted thienothiadiazines (e.g., compound 27) show moderate AMPA potentiation, while cyclopropyl groups improve receptor binding affinity due to conformational rigidity .
4-Position Alkylation
Alkylation at the 4-position (e.g., 4-allyl or 4-cyclopropyl) in thienothiadiazines enhances AMPA receptor activity. For example, compound 27 (4-allyl-thieno[3,2-e]thiadiazine) showed a melting point of 85–86°C and distinct NMR shifts (δ 7.23 ppm for 5-H), indicating structural stability .
Anticancer Activity
Benzo[e]thiadiazine dioxides with heteroaryl substituents (e.g., 3-(pyridin-2-yl)-2H-benzo[e]thiadiazine 1,1-dioxide) inhibit renal and non-small cell lung cancer cell lines (IC50 < 10 µM). However, their PI3Kδ inhibitory activity is weaker than quinazolinones, though selectivity over PI3Kγ (>21-fold) is maintained .
Neurological Effects
- AMPA Receptor Potentiation: Thienothiadiazines (e.g., compound 24) outperform benzothiadiazines in cognitive enhancement, likely due to improved pharmacokinetics .
- IDRA-21 : As a benzothiadiazine derivative, it enhances glutamate receptor function but lacks the 4-chlorobenzylthio group, which may limit its metabolic stability compared to the target compound .
Potassium Channel Modulation
Pyridothiadiazines (e.g., 3-(alkylamino)-4H-pyrido[4,3-e]thiadiazine 1,1-dioxides) inhibit insulin release more potently than diazoxide (EC50 ~1 µM), with selectivity for pancreatic over vascular tissues. The 3-alkylamino group is critical for this activity .
Physicochemical Data
| Compound | Melting Point (°C) | Key NMR Shifts (δ, ppm) | Biological Target |
|---|---|---|---|
| Target Compound | Not reported | Expected aromatic ~7.5–8.5 (H) | PI3Kδ, Cancer cells |
| 4-Allyl-thieno[3,2-e]thiadiazine 27 | 85–86 | 7.23 (s, 1H, 5-H) | AMPA receptors |
| IDRA-21 | Not reported | 7.52–8.85 (pyridine H) | AMPA receptors |
| 3-(Pyridin-2-yl)-benzo[e]thiadiazine | 295–297 | 12.62 (br s, NH) | Renal cancer cells |
Preparation Methods
Sulfonamide Cyclization Approach
The most direct method involves cyclization of 2-aminobenzenesulfonamide derivatives:
Procedure :
- Starting material : 2-Amino-5-chlorobenzenesulfonamide (1.0 equiv)
- Cyclizing agent : Triphosgene (0.33 equiv) in anhydrous dichloromethane
- Conditions : 0°C to room temperature, 12 h under nitrogen
- Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄
This method yields the unsubstituted thiadiazine dioxide core in 68-72% purity, requiring subsequent functionalization.
Thiadiazine Precursor Modification
Alternative routes utilize pre-formed thiadiazine systems:
Key reaction :
$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Reaction parameters:
Thioether Functionalization Strategies
Nucleophilic Aromatic Substitution
Direct displacement of halogen at C3:
Optimized conditions :
| Parameter | Specification |
|---|---|
| Substrate | 3-Bromo-thiadiazine dioxide |
| Nucleophile | 4-Chlorobenzyl mercaptan |
| Base | DBU (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 60°C |
| Reaction time | 6 h |
| Yield | 63% ± 2% |
Characterization data:
Oxidative Coupling Approach
For substrates lacking leaving groups:
Reaction scheme :
$$
\text{Thiadiazine-SH} + \text{4-Cl-BnCl} \xrightarrow[\text{Et}_3\text{N}]{\text{CuI}} \text{Target Compound}
$$
Critical parameters:
Recent advances enable concurrent core formation and side-chain introduction:
Representative procedure :
- Charge reactor with:
- 2-Amino-4-chlorobenzenesulfonamide (1.0 equiv)
- 4-Chlorobenzyl disulfide (1.2 equiv)
- PPh₃ (2.5 equiv)
- Add anhydrous THF (0.2 M)
- Heat to reflux (66°C) for 18 h
- Cool, filter through Celite®, concentrate
- Purify by flash chromatography (Hex:EA 3:1)
Performance metrics :
Industrial-Scale Considerations
Process Optimization Challenges
- Thiol oxidation : Implement nitrogen blanket throughout synthesis
- Byproduct formation : Control via temperature modulation (maintain <70°C)
- Crystallization : Use ethanol/water (4:1) for optimal polymorph control
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Starting materials | 62% |
| Solvent recovery | 18% |
| Catalyst | 12% |
| Energy | 8% |
Analytical Characterization
Comprehensive profiling essential for quality control:
Spectroscopic data :
- FT-IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 689 cm⁻¹ (C-S)
- MS (ESI+): m/z 369.2 [M+H]⁺
- XRD : Monoclinic P2₁/c space group, a=8.421 Å, b=12.673 Å, c=14.892 Å
Thermal properties :
- Melting point: 218-220°C (dec.)
- TGA: 5% weight loss at 245°C
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
